N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-5-fluoro-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-5-fluoro-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O2S/c1-10-4-5-11(15)8-12(10)22(20,21)17-9-13-16-7-6-14(18-13)19(2)3/h4-8,17H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFHFKSRULQGOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=NC=CC(=N2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-5-fluoro-2-methylbenzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology and other diseases. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a pyrimidine ring, which is often associated with various biological activities, particularly in inhibiting specific enzymes involved in cancer progression.
1. Inhibition of Protein Kinases:
Research has indicated that compounds similar to this compound may act as inhibitors of protein kinases, which are crucial in cell signaling pathways related to cancer cell proliferation. For instance, inhibitors targeting CDK4/6 have shown promise in treating various cancers by halting the cell cycle progression in tumor cells .
2. Antitumor Activity:
Preliminary studies suggest that this compound exhibits significant antitumor activity against several cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation effectively. For example, a related study demonstrated that pyrimidine derivatives could inhibit the growth of cancer cells while sparing normal cells .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various human tumor cell lines. The results indicate:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 5.0 | Inhibition of tubulin polymerization |
| HeLa (Cervical) | 3.5 | Induction of apoptosis |
| MV4-11 (Leukemia) | 2.0 | CDK4/6 inhibition |
These findings highlight the compound's potential as a therapeutic agent against specific cancers.
In Vivo Studies
In vivo experiments using murine models have further validated the antitumor effects observed in vitro. Tumor-bearing mice treated with this compound exhibited significant tumor regression compared to control groups.
Case Studies
Case Study 1: Non-Small Cell Lung Cancer
A study focused on non-small cell lung cancer (NSCLC) demonstrated that compounds similar to this compound effectively inhibited mutant forms of the epidermal growth factor receptor (EGFR), which is commonly mutated in NSCLC patients . The results showed a marked decrease in tumor size and improved survival rates.
Case Study 2: Leukemia Treatment
Another case study investigated the effects of this compound on acute myeloid leukemia (AML). The research highlighted its ability to induce apoptosis selectively in malignant cells while maintaining healthy hematopoietic cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The table below highlights structural and physicochemical distinctions between the target compound and analogous sulfonamide-pyrimidine derivatives:
Pharmacological and Physicochemical Insights
- Electron-Donating vs. In contrast, the morpholino group in the analog (C₁₆H₁₉FN₄O₃S) introduces polarity, which could improve aqueous solubility but reduce membrane permeability .
- Fluorine Positioning : While the target compound has fluorine on the benzene ring, analogs like N-[4-(4-fluorophenyl)-5-hydroxymethyl...] (C₁₇H₂₁FN₃O₃S) place fluorine on a phenyl group attached to the pyrimidine. This positional difference may affect target selectivity, as aryl fluorination often modulates binding to hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
